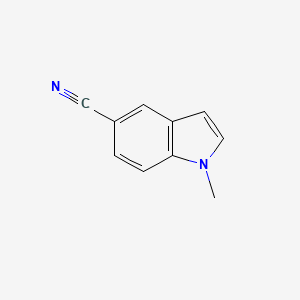

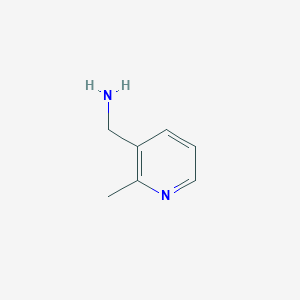

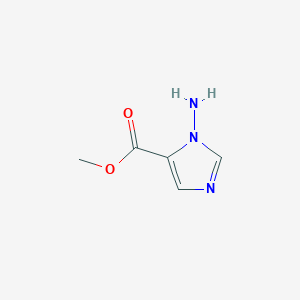

methyl 1-amino-1H-imidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

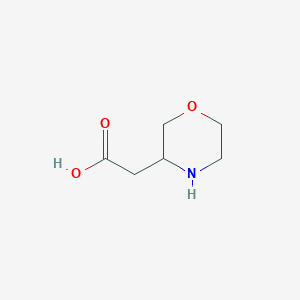

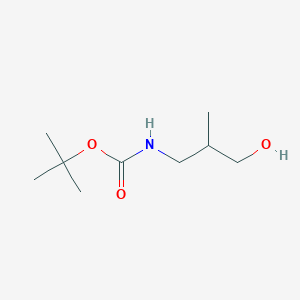

Methyl 1-amino-1H-imidazole-5-carboxylate is a chemical compound. It is a reagent developed for the amidation and esterification of carboxylic acids chemoselectively . It is a colorless to pale yellow liquid . It has a unique ammonia-like smell .

Synthesis Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can be synthesized through several methods. One of the main industrial methods is the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . In the laboratory, it can be synthesized by methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation .Molecular Structure Analysis

The molecular structure of methyl 1-amino-1H-imidazole-5-carboxylate is based on the imidazole ring, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate can undergo various chemical reactions. For instance, it can be used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives . It can also react with methanol and formic acid to produce the target product .Physical And Chemical Properties Analysis

Methyl 1-amino-1H-imidazole-5-carboxylate is a colorless to pale yellow liquid . It is soluble in most organic solvents at room temperature, such as chloroform, carbon disulfide, and ethanol . It has a unique ammonia-like smell .Applications De Recherche Scientifique

Imidazoles in Pharmaceuticals

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are especially prevalent in pharmaceuticals . For example, they are used in drugs to treat fungal infections .

Imidazoles in Agrochemicals

Imidazoles also find applications in agrochemicals . They are used in the synthesis of pesticides and herbicides .

Imidazoles in Solar Cells

Recent research has shown that imidazoles can be used in dyes for solar cells and other optical applications . They are used in the synthesis of organic dyes that are used in dye-sensitized solar cells .

Imidazoles in Functional Materials

Imidazoles are being used in the development of functional materials . These materials have applications in various fields, including electronics and energy storage .

Imidazoles in Catalysis

Imidazoles have been used as catalysts in various chemical reactions . They are especially useful in reactions that require a base .

Imidazoles in Biochemistry

Imidazole is a key component of some vital biomolecules. For instance, it forms the basis of the amino acid histidine and is a part of purine, histamine, and DNA-based structures . In the research laboratory, 1-methylimidazole and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules .

Imidazoles in Material Science

Imidazole derivatives have been used in the synthesis of Metal-Organic Frameworks (MOFs), which are a class of porous materials with high surface areas. These MOFs can be used for various applications, including gas storage, catalysis, and drug delivery .

Imidazoles in Proton Conduction

Certain imidazole-based MOFs have shown promise in proton conduction. The adsorbed water molecules and carboxylate groups in the MOFs play an important role in the proton conduction process .

Safety And Hazards

Propriétés

IUPAC Name |

methyl 3-aminoimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-3-8(4)6/h2-3H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPIJVLISHIDFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270474 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-amino-1H-imidazole-5-carboxylate | |

CAS RN |

865444-80-0 |

Source

|

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865444-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-amino-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.